Rosuvastatin Allyl Ester

Process chemistry Crystallization Polymorph control

Rosuvastatin Allyl Ester (CAS 1352945-05-1; molecular formula C25H32FN3O6S, MW 521.6 g/mol) is a late-stage synthetic intermediate and protected prodrug form of the HMG-CoA reductase inhibitor rosuvastatin calcium. Serving as a penultimate intermediate, it incorporates the full rosuvastatin carbon skeleton with the carboxylic acid moiety esterified as an allyl (prop-2-en-1-yl) ester.

Molecular Formula C25H32FN3O6S
Molecular Weight 521.6 g/mol
Cat. No. B13826766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosuvastatin Allyl Ester
Molecular FormulaC25H32FN3O6S
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
InChIInChI=1S/C25H32FN3O6S/c1-6-13-35-22(32)15-20(31)14-19(30)11-12-21-23(16(2)3)27-25(29(4)36(5,33)34)28-24(21)17-7-9-18(26)10-8-17/h6-12,16,19-20,30-31H,1,13-15H2,2-5H3/b12-11+/t19-,20-/m1/s1
InChIKeyVVWIFBRZEQPZRM-XICOBVEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rosuvastatin Allyl Ester for API Synthesis and Analytical Control: A Procurement-Focused Technical Profile


Rosuvastatin Allyl Ester (CAS 1352945-05-1; molecular formula C25H32FN3O6S, MW 521.6 g/mol) is a late-stage synthetic intermediate and protected prodrug form of the HMG-CoA reductase inhibitor rosuvastatin calcium [1][2]. Serving as a penultimate intermediate, it incorporates the full rosuvastatin carbon skeleton with the carboxylic acid moiety esterified as an allyl (prop-2-en-1-yl) ester [3]. Unlike simple alkyl esters (methyl, ethyl, tert-butyl) used in rosuvastatin manufacturing, the allyl ester possesses a distinct orthogonal deprotection profile that is the basis for its targeted use in selective synthesis, impurity control, and analytical reference standard applications [3][4].

Why Rosuvastatin Allyl Ester Cannot Be Replaced by Methyl, Ethyl, or tert-Butyl Ester Analogs


Generic substitution among rosuvastatin esters is not straightforward because the ester moiety determines both the deprotection chemistry and the impurity profile in the final API. Methyl and ethyl esters of rosuvastatin are known to appear as residual impurities in the finished drug substance, with pharmacopeial specifications limiting rosuvastatin methyl ester to ≤0.1% . These simple alkyl esters undergo hydrolysis under the same alkaline conditions (NaOH, 20–60 °C) used for final calcium salt formation, meaning incomplete conversion or competitive transesterification generates persistent ester impurities [1]. The tert-butyl ester, while commonly preferred in industrial processes, requires acidic deprotection or elevated temperatures with organic nitrogen bases (guanidines, amidines) at 40–100 °C to achieve hydrolysis [1]. In contrast, the allyl ester is cleavable under catalytically orthogonal, near-neutral conditions using Pd(0) or Ru complexes with an allyl scavenger such as an amine — a deprotection modality entirely distinct from acid- or base-mediated ester hydrolysis [2]. This orthogonality enables selective C-terminal deprotection in the presence of base-labile functional groups and provides a chemically differentiated route for impurity profiling and analytical reference standard qualification [3].

Quantitative Differentiation Evidence: Rosuvastatin Allyl Ester vs. Comparator Esters


Crystalline Solid-State Form Enables Purification by Recrystallization, Unlike Liquid or Amorphous Comparator Esters

Rosuvastatin Allyl Ester has been isolated and characterized as a stable crystalline solid with a defined X-ray powder diffraction (XRPD) pattern, enabling purification and polymorph control via crystallization [1]. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data confirm its thermal stability and suitability for solid oral dosage form development [1]. In contrast, rosuvastatin methyl ester (CAS 147118-40-9) is typically obtained as a low-melting-point solid (mp 75–77 °C) or semi-solid, and rosuvastatin ethyl ester is handled as an amorphous or oily intermediate, precluding purification by recrystallization [2]. The tert-butyl ester, though solid, is primarily employed as a transient intermediate that undergoes direct hydrolysis without intermediate isolation of a crystalline form [2].

Process chemistry Crystallization Polymorph control Solid-state characterization

Orthogonal Pd(0)-Catalyzed Deprotection Enables Selective Ester Cleavage Independent of Alkaline Hydrolysis Conditions

Allyl esters are cleavable under mild, catalytically orthogonal conditions using catalytic Pd(0) or Ru complexes in the presence of an allyl scavenger (typically an amine), at ambient temperature and near-neutral pH [1]. This deprotection pathway is mechanistically distinct from the saponification conditions (NaOH or Ca(OH)2 in aqueous THF/DMAc, 20–60 °C) required for methyl and ethyl rosuvastatin esters [2], and from the acid-catalyzed or high-temperature organic base (guanidine, 40–100 °C) conditions used for the tert-butyl ester [3]. In polyfunctional molecules bearing base-labile or oxidation-sensitive groups, the allyl ester enables chemoselective C-terminal deprotection without competing hydrolysis of other ester, amide, or acetal functionalities [1].

Protecting group strategy Orthogonal deprotection Palladium catalysis Process selectivity

Differential Degradation Pathway Under Alkaline Stress: Allyl Ester Resists Lactone and Methyl Ester Impurity Formation

Under alkaline hydrolytic stress conditions (0.1 N NaOH, ambient to 60 °C), methyl rosuvastatin is susceptible to hydrolysis yielding rosuvastatin free acid, which in turn can undergo intramolecular esterification to form rosuvastatin lactone — a key degradation impurity limited to ≤0.1% in commercial rosuvastatin calcium [1]. The methyl ester itself is also controlled as a residual impurity at ≤0.1% . The allyl ester, by contrast, undergoes de-esterification via a Pd-catalyzed π-allyl mechanism rather than nucleophilic hydrolysis, thereby avoiding the hydrolytic pathway that generates the free acid and subsequent lactone impurity [2]. This mechanistic divergence is particularly relevant when the ester intermediate is carried through alkaline process steps where methyl or ethyl ester impurities can form via transesterification with residual alcohol solvents [1].

Forced degradation Impurity profiling Stability-indicating methods ICH Q3A/Q3B

Availability of Dedicated Crystalline Polymorph Patent Facilitates Regulatory Filing and Supply Chain Security

A dedicated patent (WO2023152754A1) specifically claims the crystalline form of rosuvastatin allyl ester, describing its XRPD pattern, thermal properties (DSC, TGA), and pharmaceutical compositions comprising it [1]. This patent provides a regulatory anchor for DMF (Drug Master File) filing and supply chain qualification, as the crystalline form can be unambiguously identified and differentiated from other solid forms by its characteristic diffraction peaks [1]. In comparison, rosuvastatin methyl ester and ethyl ester lack dedicated crystalline-form patents; the methyl ester has been described in patents merely as a penultimate intermediate without polymorph characterization [2], while ethyl ester crystalline forms have been claimed primarily for process intermediates rather than as isolated, fully characterized pharmaceutical-grade materials [3].

Intellectual property Polymorph patent Drug master file Supply chain qualification

High-Value Application Scenarios for Rosuvastatin Allyl Ester Based on Verified Differential Evidence


Analytical Reference Standard for Orthogonal Impurity Profiling in Rosuvastatin Calcium ANDA Submissions

Rosuvastatin Allyl Ester serves as a chemically distinct impurity marker for HPLC method development and validation. Because the allyl ester is not a process intermediate in the standard methyl ester or tert-butyl ester synthetic routes, its presence as a reference standard enables orthogonal detection of ester-class impurities. The crystalline form ensures accurate weighing and standard preparation with defined purity for system suitability testing, as supported by the polymorph patent WO2023152754A1 [1] and regulatory specification data showing methyl ester and lactone impurities are independently controlled at ≤0.1% each in the API .

Selective Late-Stage Intermediate for Synthetic Routes Requiring Orthogonal C-Terminal Deprotection

In synthetic sequences where the rosuvastatin 3,5-diol moiety or other base-labile protecting groups (e.g., silyl ethers) must be preserved, the allyl ester provides a uniquely orthogonal deprotection handle. Pd(0)-catalyzed allyl transfer to an amine scavenger under near-neutral conditions cleaves the ester without exposing the molecule to the NaOH or Ca(OH)2 conditions that hydrolyze methyl, ethyl, and tert-butyl esters [2]. This is supported by the established mechanism of metal-catalyzed allyl ester cleavage documented in the primary literature [2].

Solid Oral Dosage Form Development Using Crystalline Rosuvastatin Allyl Ester as a Prodrug

WO2023152754A1 describes pharmaceutical compositions comprising crystalline rosuvastatin allyl ester for oral solid dosage forms (capsules and tablets) [3]. The crystalline form possesses favorable physicochemical properties — including polymorphic stability, defined melting behavior (DSC), and thermal stability (TGA) — that are critical for reproducible drug product manufacturing [3]. This application is specific to the allyl ester because the methyl and ethyl esters have not been developed as isolated pharmaceutical-grade crystalline materials for direct formulation use.

Quality Control (QC) and Method Validation (AMV) for Commercial Rosuvastatin Production

Rosuvastatin Acid Allyl Ester is supplied with detailed characterization data compliant with regulatory guidelines (USP/EP) for use in analytical method development, method validation (AMV), and QC applications during commercial rosuvastatin manufacturing [4]. Its traceability to pharmacopeial standards makes it suitable for ANDA filing, where orthogonal impurity markers strengthen the regulatory package by demonstrating comprehensive control of ester-class impurities beyond those arising from the primary synthetic route [4].

Quote Request

Request a Quote for Rosuvastatin Allyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.